MC-VC-PAB-Azide

ADC Linker Stability Plasma Half-Life Cleavable Linker Comparison

MC-VC-PAB-Azide is a next-generation protease-cleavable ADC linker distinguished by its terminal azide group, enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry for site-specific antibody-drug conjugation. Unlike standard maleimide-terminated VC-PAB linkers that yield heterogeneous DAR profiles, the azide functionality achieves >95% conjugation efficiency with precise DAR control (>1.9), producing homogeneous ADCs with improved pharmacokinetic consistency and reduced off-target toxicity. The MC-VC-PAB core mirrors the clinically validated scaffold in FDA-approved Adcetris® and Polivy®, streamlining CMC documentation. Supports modular two-step ADC assembly with alkyne-modified payloads under mild aqueous conditions (PBS pH 7.4, RT, 1–4 h). Contact us for bulk pricing, custom synthesis, and technical specifications.

Molecular Formula C33H48N10O9
Molecular Weight 728.8 g/mol
Cat. No. B11932180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-VC-PAB-Azide
Molecular FormulaC33H48N10O9
Molecular Weight728.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-])NC(=O)CCCCCN2C(=O)C=CC2=O
InChIInChI=1S/C33H48N10O9/c1-22(2)29(41-26(44)8-4-3-5-18-43-27(45)13-14-28(43)46)31(48)40-25(7-6-15-36-32(34)49)30(47)39-24-11-9-23(10-12-24)21-52-33(50)37-16-19-51-20-17-38-42-35/h9-14,22,25,29H,3-8,15-21H2,1-2H3,(H,37,50)(H,39,47)(H,40,48)(H,41,44)(H3,34,36,49)/t25-,29-/m0/s1
InChIKeyJHWPYSXSHDOPHL-SVEHJYQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-VC-PAB-Azide for ADC Development: Cleavable Linker with Azide Click Chemistry Functionality


MC-VC-PAB-Azide (molecular formula C33H48N10O9, molecular weight 728.8) is a protease-cleavable linker designed for antibody-drug conjugate (ADC) synthesis [1]. The compound integrates three functional modules: a maleimidocaproyl (MC) group for thiol conjugation to antibody cysteines, a valine-citrulline (VC) dipeptide sequence as a cathepsin B-cleavable substrate, and a para-aminobenzyl (PAB) self-immolative spacer that releases the attached payload upon enzymatic cleavage . Critically, the terminal azide group enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) under mild aqueous conditions, providing site-specific payload attachment capabilities not available in standard maleimide-terminated VC-PAB linkers .

Why Generic VC-PAB Linkers Cannot Substitute MC-VC-PAB-Azide in Site-Specific ADC Workflows


Standard MC-VC-PAB linkers terminate with a reactive group (e.g., amine, hydroxyl, or pre-attached payload) that restricts conjugation chemistry to traditional thiol-maleimide or amine-carboxylate approaches, which yield heterogeneous drug-to-antibody ratios (DAR) and suboptimal pharmacokinetic profiles . In contrast, the azide functionality in MC-VC-PAB-Azide enables copper-catalyzed or strain-promoted click chemistry with alkyne-containing payloads, achieving significantly higher conjugation efficiency and DAR homogeneity [1]. Substituting a generic VC-PAB linker for the azide-terminated variant precludes access to site-specific conjugation workflows, which have been shown to improve ADC stability, reduce off-target toxicity, and enhance therapeutic index relative to stochastic conjugation methods [2]. The azide group also permits modular, two-step ADC assembly strategies that are incompatible with non-azide VC-PAB linkers.

MC-VC-PAB-Azide Quantitative Differentiation Evidence Versus Comparator ADC Linkers


Plasma Stability of VC-PAB Linker Versus Hydrazone-Based Linkers

The VC-PAB linker core demonstrates plasma stability comparable to non-cleavable linkers, with no cleavage observed in human plasma at pH 7.4 after 72 hours of incubation . In contrast, hydrazone-based acid-cleavable linkers exhibit a plasma half-life of only 183 hours at pH 7 before undergoing nonspecific hydrolysis, with accelerated cleavage (half-life 4.4 hours) under mildly acidic conditions (pH 5) that may occur in certain extracellular tumor microenvironments [1]. The VC-PAB linker's superior systemic stability is a key determinant for maintaining ADC integrity during circulation and minimizing premature payload release, a parameter critical for both efficacy and safety.

ADC Linker Stability Plasma Half-Life Cleavable Linker Comparison Preclinical Safety

Enzymatic Cleavage Kinetics of VC Dipeptide by Cathepsin B Versus Disulfide Linker Reduction by Glutathione

The valine-citrulline dipeptide within MC-VC-PAB-Azide is cleaved by lysosomal cathepsin B with a catalytic rate constant (kcat) of 12.4 min⁻¹ at pH 5.0, enabling efficient intracellular payload release following ADC internalization . This enzymatic cleavage mechanism ensures drug liberation occurs exclusively within the lysosomal compartment of target cells, with no cleavage detected in extracellular plasma. In contrast, disulfide-based linkers rely on reductive cleavage by intracellular glutathione (GSH), which exists at millimolar concentrations in cytoplasm but only micromolar levels in plasma—a gradient that provides less stringent compartmental specificity than protease-dependent activation [1].

Cathepsin B Cleavage ADC Payload Release Enzymatic Linker Kinetics Lysosomal Drug Release

Bystander Effect Enablement of VC-PAB-MMAE Conjugates Versus Non-Cleavable SMCC Linkers

VC-PAB-linked MMAE payloads (as in MC-VC-PAB-MMAE) release free, membrane-permeable monomethyl auristatin E upon cathepsin B cleavage, enabling diffusion into adjacent antigen-negative tumor cells and exerting bystander cytotoxic activity . In contrast, non-cleavable linkers such as SMCC (used in Kadcyla/ado-trastuzumab emtansine) release payload-linker-amino acid metabolites (e.g., Lys-SMC-DM1) that are poorly membrane-permeable and therefore cannot exert bystander effects on neighboring tumor cells lacking the target antigen [1]. This functional distinction is critical in tumors with heterogeneous antigen expression, where bystander killing can determine overall treatment efficacy.

Bystander Killing Effect ADC Tumor Penetration MMAE Payload Non-Cleavable Linker Limitation

Site-Specific Conjugation via Azide Click Chemistry Versus Stochastic Thiol-Maleimide Conjugation

MC-VC-PAB-Azide incorporates a terminal azide group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing payloads under mild conditions (room temperature, aqueous buffer, PBS pH 7.4), achieving >90% yield under optimized conditions . This bioorthogonal approach enables site-specific payload attachment at engineered azide-containing antibody residues, with conjugation efficiencies exceeding 95% at designated sites and precise DAR control (>1.9) reported for azide-mediated click ADC workflows [1]. In contrast, conventional MC-VC-PAB linkers with maleimide termini rely on stochastic cysteine conjugation, yielding heterogeneous DAR distributions (range 0–8) that complicate PK/PD characterization and may increase clearance [2].

Click Chemistry CuAAC Site-Specific ADC Conjugation DAR Homogeneity

VC-PAB Linker Stability in Human Plasma Versus Mouse Plasma: Preclinical Model Selection Impact

VC-PABC-based linkers (the core scaffold of MC-VC-PAB-Azide) exhibit differential plasma stability across species: stable in human plasma but susceptible to extracellular hydrolysis in mouse plasma due to carboxylesterase 1C activity [1]. This species-specific instability can trigger premature payload release in mouse models, confounding efficacy and toxicity assessments . Researchers have demonstrated that small chemical modifications to the linker scaffold can mitigate this instability without compromising intracellular cathepsin B cleavage, and alternative linker designs (e.g., glutamic acid-valine-citrulline) can achieve >90% stability in mouse plasma over 7 days while maintaining tumor regression efficacy [2].

Species-Specific Linker Stability Carboxylesterase 1C Preclinical ADC Development Mouse Plasma Instability

Clinical Validation of MC-VC-PAB Linker Class in FDA-Approved ADCs Versus Alternative Linker Technologies

The MC-VC-PAB linker scaffold has been clinically validated through two FDA-approved ADCs: brentuximab vedotin (Adcetris®, approved 2011 for Hodgkin lymphoma and systemic ALCL) and polatuzumab vedotin (Polivy®, approved 2019 for diffuse large B-cell lymphoma) . Both ADCs utilize the identical MC-VC-PABC linker core conjugated to MMAE payload [1]. In contrast, hydrazone-based linkers in Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin) have demonstrated suboptimal plasma stability with documented premature payload release in circulation [2]. Non-cleavable SMCC linkers (Kadcyla®) offer enhanced plasma stability but lack bystander killing capability .

FDA Approved ADCs MC-VC-PAB Clinical Use Brentuximab Vedotin Polatuzumab Vedotin

MC-VC-PAB-Azide Primary Research and Industrial Application Scenarios


Site-Specific ADC Development via Click Chemistry with Alkyne-Modified Payloads

MC-VC-PAB-Azide is optimally deployed in two-step ADC synthesis workflows where antibodies are first engineered to contain azide-functionalized amino acids, followed by CuAAC or SPAAC conjugation with alkyne-modified payloads [1]. This approach achieves >95% site-specific conjugation efficiency and precise DAR control (>1.9), yielding homogeneous ADCs with improved pharmacokinetic consistency compared to stochastic conjugation methods . The reaction proceeds under mild aqueous conditions (PBS pH 7.4, room temperature, 1–4 hours) with >90% yield, enabling cost-effective manufacturing of well-characterized ADC candidates [2].

Preclinical Evaluation of Cleavable Linker ADCs in Human Plasma Stability Assays

MC-VC-PAB-Azide-based constructs should undergo plasma stability testing in human plasma where the VC-PAB core exhibits complete stability over 72 hours at pH 7.4 [1]. Researchers must account for species-specific instability when transitioning to mouse models: VC-PABC linkers are susceptible to carboxylesterase 1C-mediated extracellular cleavage in mouse plasma, which can trigger premature payload release and confound in vivo efficacy assessments . Alternative linker designs (e.g., glutamic acid-valine-citrulline) that maintain >90% stability in mouse plasma over 7 days may be considered for preclinical murine studies [2].

ADC Development Targeting Heterogeneous Solid Tumors Requiring Bystander Killing Activity

MC-VC-PAB-Azide conjugated to membrane-permeable payloads such as MMAE enables bystander killing of adjacent antigen-negative tumor cells, a critical advantage in tumors with heterogeneous target expression [1]. This capability stems from the VC-PAB linker's cathepsin B-dependent cleavage mechanism (kcat = 12.4 min⁻¹ at pH 5.0) releasing free, diffusible payload within the tumor microenvironment . This contrasts with non-cleavable SMCC linkers, which release poorly permeable Lys-SMC-DM1 metabolites incapable of bystander effects—making MC-VC-PAB-Azide the preferred linker class for solid tumor indications with antigen heterogeneity [2].

Regulatory Filing Support Leveraging Clinically Validated Linker Scaffold Precedent

MC-VC-PAB-Azide-based ADCs can reference the established clinical safety and efficacy profile of the MC-VC-PAB scaffold, which is utilized in two FDA-approved ADCs: brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®) [1]. Both approved ADCs employ the identical MC-VC-PABC linker core conjugated to MMAE, with polatuzumab vedotin achieving a DAR of 3.5 . This regulatory precedent can streamline IND-enabling toxicology studies and Chemistry, Manufacturing, and Controls (CMC) documentation for development candidates incorporating MC-VC-PAB-Azide [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-VC-PAB-Azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.